N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of N,N-dimethylacetamide with a thiadiazole derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects, such as apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
- N-(2,4-Dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- N,N-Dimethyl-6-[(1-methyl-5-tetrazolidinyl)sulfanyl]-1,3,5-triazine-2,4-diamine
Uniqueness
N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the presence of both dimethyl and thiadiazole groups. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C6H9N3OS3 |
---|---|
Molecular Weight |
235.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C6H9N3OS3/c1-9(2)4(10)3-12-6-8-7-5(11)13-6/h3H2,1-2H3,(H,7,11) |
InChI Key |
WLHIHQYAIRQWIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NNC(=S)S1 |
Origin of Product |
United States |
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